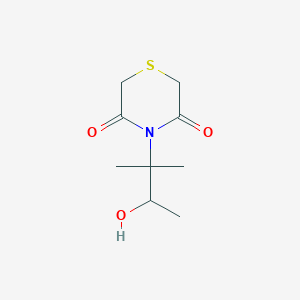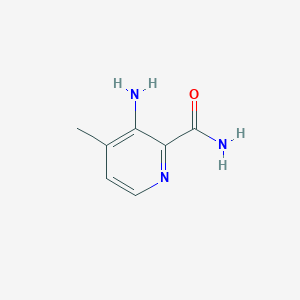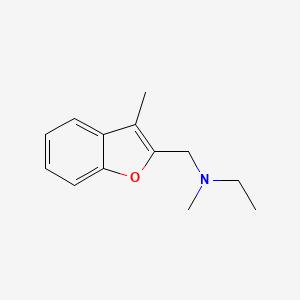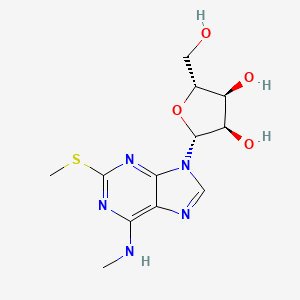
4-Chloro-3-isopropylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-isopropylbenzonitrile is an organic compound with the molecular formula C10H10ClN. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom at the 4-position and an isopropyl group at the 3-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-isopropylbenzonitrile typically involves the nitrile functional group introduction via a substitution reaction. One common method is the reaction of 4-chloro-3-isopropylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
4-Chloro-3-isopropylbenzyl chloride+NaCN→this compound+NaCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-isopropylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: 4-Methoxy-3-isopropylbenzonitrile.
Reduction: 4-Chloro-3-isopropylbenzylamine.
Oxidation: 4-Chloro-3-isopropylbenzoic acid.
Scientific Research Applications
4-Chloro-3-isopropylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-3-isopropylbenzonitrile in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms .
Comparison with Similar Compounds
4-Chlorobenzonitrile: Lacks the isopropyl group, making it less sterically hindered.
3-Isopropylbenzonitrile: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
4-Chloro-3-methylbenzonitrile: Has a methyl group instead of an isopropyl group, influencing its physical and chemical properties.
Uniqueness: 4-Chloro-3-isopropylbenzonitrile is unique due to the combination of the chlorine and isopropyl groups, which confer specific reactivity patterns and steric effects that are not present in its analogs. This makes it a valuable compound for targeted synthetic applications and research .
Properties
Molecular Formula |
C10H10ClN |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
4-chloro-3-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H10ClN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,1-2H3 |
InChI Key |
BVRMEMFIHSBBAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


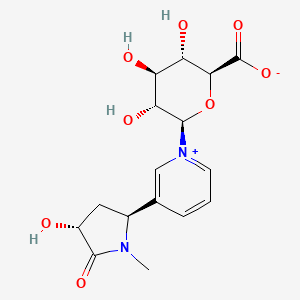

![5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/structure/B12859544.png)

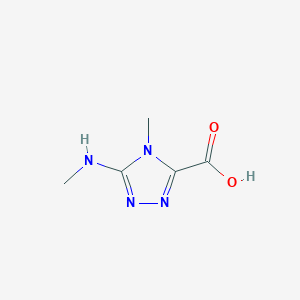
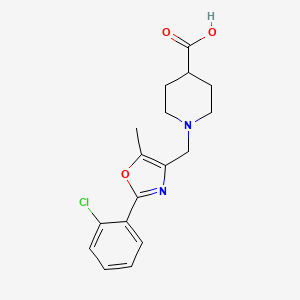
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide](/img/structure/B12859556.png)


![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
